

## Gomisin M1: A Technical Guide on its Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Gomisin M1, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of Gomisin M1, with a particular focus on its anti-HIV and potential anti-cancer properties. Detailed experimental methodologies, quantitative bioactivity data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

### **Discovery and History**

**Gomisin M1** was first isolated and structurally elucidated in 1982 by Yukinobu Ikeya and his colleagues from the fruits of Schisandra chinensis Baill. (Schisandraceae)[1]. This discovery was part of a broader investigation into the chemical constituents of this traditional medicinal plant, which led to the identification of several new lignans, including gomisins L1, L2, and M2, alongside **Gomisin M1**[1]. The structure of **Gomisin M1** was determined through chemical and spectral analysis[1]. A related compound, Gomisin M2, has also been isolated from Schisandra rubriflora[2].

Initially, the biological activities of **Gomisin M1** were not extensively explored. However, subsequent research has revealed its potential as a potent antiviral and anti-cancer agent.



**Chemical Properties** 

| Property          | Value                                                                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C22H26O6[3]                                                                                                                                                                |
| Molecular Weight  | 386.4 g/mol [3]                                                                                                                                                            |
| IUPAC Name        | 4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0 <sup>2</sup> , <sup>7</sup> .0 <sup>14</sup> , <sup>18</sup> ]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol[3] |
| CAS Number        | 82467-50-3[3]                                                                                                                                                              |

## Biological Activities and Mechanism of Action Anti-HIV Activity

**Gomisin M1** has demonstrated potent anti-HIV activity. Studies have shown it to be a potent agent against HIV-1 with an EC<sub>50</sub> of less than 0.65  $\mu$ M in H9 T cell lines[4]. The therapeutic index (TI) for its anti-HIV-1 activity is greater than 68[4].

While the precise mechanism of action for **Gomisin M1** is not fully elucidated, related gomisins, such as halogenated derivatives of gomisin J, have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT)[5][6]. This suggests that **Gomisin M1** may also exert its anti-HIV effects through the inhibition of this critical viral enzyme. The early phase of the HIV life cycle is inhibited by these compounds[5].

### **Potential Anti-Cancer Activity and Signaling Pathways**

Direct studies on the anti-cancer signaling pathways modulated by **Gomisin M1** are limited. However, extensive research on other members of the gomisin family provides strong indications of its potential mechanisms. Several gomisins have been shown to exert anti-cancer effects by modulating key cellular signaling pathways.

 PI3K-Akt-mTOR Pathway: Gomisin N has been shown to inhibit the PI3K-Akt pathway and regulate the mTOR-ULK1 pathway in liver cancer cells, leading to reduced cell viability and apoptosis[7].



- AMPK/p38 and ERK/JNK Pathways: Gomisin A has been found to suppress colorectal
  cancer lung metastasis by inducing apoptosis through the AMPK/p38 pathway[8]. It also
  ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell
  survival[8].
- NADPH Oxidase and ROS Production: Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase[9].
- STAT1 Pathway: Gomisin A, in combination with TNF-α, enhances G1 cell cycle arrest in HeLa cells by suppressing the expression of signal transducer and activator of transcription 1 (STAT1)[10].

Based on the activities of its structural analogs, it is plausible that **Gomisin M1** may also exert anti-cancer effects through the modulation of these or similar signaling pathways. Further research is required to delineate the specific molecular targets of **Gomisin M1** in cancer cells.

### **Quantitative Bioactivity Data**



| Compound                                         | Activity     | Cell Line                    | Parameter | Value              | Reference |
|--------------------------------------------------|--------------|------------------------------|-----------|--------------------|-----------|
| Gomisin M1                                       | Anti-HIV-1   | H9 T cells                   | EC50      | <0.65 µM           | [4]       |
| Gomisin M2                                       | Anti-HIV     | EC <sub>50</sub>             | 2.4 μΜ    |                    |           |
| Halogenated<br>Gomisin J<br>derivative<br>(1506) | Anti-HIV-1   | MT-4 T cells                 | ED50      | 0.1 to 0.5 μM      | [5][6]    |
| Gomisin L1                                       | Cytotoxicity | A2780<br>ovarian<br>cancer   | IC50      | 21.92 ± 0.73<br>μΜ | [9]       |
| Gomisin L1                                       | Cytotoxicity | SKOV3<br>ovarian<br>cancer   | IC50      | 55.05 ± 4.55<br>μΜ | [9]       |
| Gomisin A                                        | Cytotoxicity | CT26<br>colorectal<br>cancer | IC50      | >20 μM             | [8]       |
| Gomisin A                                        | Cytotoxicity | HT29<br>colorectal<br>cancer | IC50      | >20 μM             | [8]       |

### **Experimental Protocols**

# General Protocol for Anti-HIV Activity Assessment (MTT Assay)

This protocol is a generalized procedure based on common methods for evaluating anti-HIV activity and can be adapted for testing **Gomisin M1**.

- Cell Culture: Maintain a culture of a suitable T-cell line (e.g., H9 or MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Compound Preparation: Dissolve Gomisin M1 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the compound in the



culture medium.

- Infection: Seed the T-cells in a 96-well plate. Infect the cells with a known titer of HIV-1. A set of wells should remain uninfected as a negative control.
- Treatment: Immediately after infection, add the different concentrations of Gomisin M1 to the appropriate wells.
- Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO<sub>2</sub> for a period of 4-5 days.
- MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC₅₀ value, the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus, can then be calculated[11].

## General Protocol for HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a general method to assess the direct inhibitory effect of **Gomisin M1** on HIV-1 RT.

- Reagents: Obtain recombinant HIV-1 reverse transcriptase and a commercially available RT assay kit, which typically includes a poly(A) template, oligo(dT) primer, dNTPs (with one being labeled, e.g., <sup>3</sup>H-dTTP or biotin-dUTP), and reaction buffer.
- Inhibitor Preparation: Prepare serial dilutions of Gomisin M1 in the reaction buffer.
- Reaction Setup: In a microplate, combine the reaction buffer, template/primer, labeled and unlabeled dNTPs, and the various concentrations of **Gomisin M1**. Include a positive control (a known RT inhibitor) and a negative control (no inhibitor).
- Enzyme Addition: Initiate the reaction by adding the HIV-1 RT to each well.



- Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.
- Detection: Stop the reaction and quantify the amount of newly synthesized DNA. The method of detection will depend on the label used (e.g., scintillation counting for <sup>3</sup>H-dTTP or a colorimetric/chemiluminescent reaction for biotin-dUTP).
- Data Analysis: Calculate the percentage of RT inhibition for each concentration of Gomisin
   M1 and determine the IC<sub>50</sub> value, which is the concentration of the compound that inhibits
   50% of the RT activity.

# Visualizations Signaling Pathways Potentially Modulated by Gomisins





Click to download full resolution via product page

Caption: Putative signaling pathways modulated by various gomisins in cancer cells.

### **Experimental Workflow for Anti-HIV Activity Screening**





Click to download full resolution via product page

Caption: General experimental workflow for determining the anti-HIV activity of Gomisin M1.

### Conclusion



Gomisin M1, a lignan from Schisandra chinensis, has demonstrated significant biological activity, most notably as a potent anti-HIV agent. While its exact mechanisms of action are still under investigation, preliminary evidence and the activities of related compounds suggest that it may function as a non-nucleoside reverse transcriptase inhibitor. Furthermore, the broader family of gomisins exhibits a range of anti-cancer properties through the modulation of critical cellular signaling pathways, highlighting a promising avenue for future research into Gomisin M1's therapeutic potential in oncology. This technical guide provides a foundational resource for scientists and researchers to further explore and unlock the full therapeutic potential of this intriguing natural product.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medicinalcrop.org [medicinalcrop.org]
- 2. mdpi.com [mdpi.com]
- 3. R(+)-Gomisin M1 | C22H26O6 | CID 5321170 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]



- 10. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gomisin M1: A Technical Guide on its Discovery, History, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b197998#gomisin-m1-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com